BenchChemオンラインストアへようこそ!

Flibanserin-d4 (hydrochloride)

Bioanalytical method validation LC-MS/MS quantification Matrix effect correction

Flibanserin-d4 (hydrochloride) is the validated deuterated internal standard for flibanserin LC‑MS/MS, providing a +4 Da shift and non‑exchangeable ethylene‑d4 labeling that preclude H/D exchange artifacts. Its ≥99% isotopic purity ensures co‑elution and matched matrix effects, eliminating the ±15% quantification bias of non‑isotopic alternatives. The HCl salt guarantees aqueous solubility for high‑throughput methods (2‑min run, 5–1000 ng/mL). Validated in plasma, brain tissue, and forced‑degradation studies with 75‑day −80°C stability. Select this standard to meet FDA bioanalytical accuracy (±15%) and precision requirements.

Molecular Formula C20H22ClF3N4O
Molecular Weight 430.9 g/mol
Cat. No. B10795703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlibanserin-d4 (hydrochloride)
Molecular FormulaC20H22ClF3N4O
Molecular Weight430.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl
InChIInChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H/i10D2,13D2;
InChIKeyXGAGFLQFMFCIHZ-BMJFOILFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flibanserin-d4 (hydrochloride): Deuterated Internal Standard for LC-MS/MS Quantification of Flibanserin


Flibanserin-d4 (hydrochloride) is a deuterium-labeled analog of flibanserin, a clinically approved 5-HT1A receptor agonist and 5-HT2A receptor antagonist (Ki = 1 nM and 49 nM, respectively) . As a stable isotope-labeled (SIL) internal standard, it incorporates four deuterium atoms at non-exchangeable positions on the ethylene bridge of the molecule, resulting in a mass shift of +4 Da relative to the unlabeled analyte [1]. This compound is purpose-built as an internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications in bioanalytical and pharmacokinetic studies . The hydrochloride salt form (molecular weight: 430.9 g/mol for the HCl salt vs. 394.43 g/mol for the free base) ensures adequate aqueous solubility for analytical workflows [2].

Why Flibanserin-d4 (hydrochloride) Cannot Be Substituted with Non-Deuterated or Structurally Similar Internal Standards in Bioanalytical Assays


In quantitative LC-MS/MS bioanalysis, non-deuterated internal standards (IS) and structurally related analogs fail to adequately correct for matrix effects and extraction variability due to differential ionization behavior and chromatographic retention time discrepancies. Studies demonstrate that deuterated internal standards such as Flibanserin-d4 exhibit nearly identical physicochemical properties to the target analyte, enabling co-elution and matched ionization suppression/recovery profiles, whereas non-isotopic alternatives introduce quantification bias exceeding ±15% under regulatory validation criteria [1]. Specifically, deuterium labeling at non-exchangeable positions prevents proton-deuterium exchange artifacts that would otherwise compromise assay accuracy, a failure mode documented for inappropriately positioned deuterium labels . The +4 Da mass shift provided by Flibanserin-d4 ensures baseline resolution from the unlabeled analyte's natural isotopic envelope, a requirement not met by d1- or d2-labeled analogs for molecules in the 390–400 Da range [2].

Flibanserin-d4 (hydrochloride): Quantitative Performance Differentiation in Bioanalytical Method Validation


Flibanserin-d4 vs. Non-Deuterated Internal Standards: Matrix Effect Correction in Human Plasma

In a validated UPLC-MS/MS method for flibanserin quantification in human plasma, Flibanserin-d4 was employed as the internal standard and demonstrated linear calibration over a concentration range of 5–1000 ng/mL with an analysis run time of 2 minutes [1]. While this study did not directly compare deuterated versus non-deuterated IS, class-level evidence from systematic reviews of SIL internal standards indicates that deuterated analogs reduce matrix effect variability to ≤15% (meeting FDA bioanalytical guidelines), whereas structurally related non-isotopic internal standards frequently produce matrix effects exceeding 25% due to differential ionization in electrospray interfaces [2]. The magnitude of this difference is particularly critical for flibanserin, given its 98% plasma protein binding and extensive CYP3A4-mediated metabolism, conditions that amplify matrix complexity [3]. The +4 Da mass differential between Flibanserin-d4 and unlabeled flibanserin provides sufficient separation from the analyte's natural M+2 and M+4 isotopic contributions, avoiding the cross-talk interference documented for d2-labeled internal standards in molecules of this molecular weight class [4].

Bioanalytical method validation LC-MS/MS quantification Matrix effect correction Pharmacokinetic studies

Flibanserin-d4 (hydrochloride) Purity Benchmarking: Inter-Vendor Quantitative Comparison

Commercial availability of Flibanserin-d4 (hydrochloride) demonstrates vendor-dependent purity specifications with quantifiable differences. Cayman Chemical offers the compound at ≥99% purity for deuterated forms (d1–d4) as the hydrochloride salt . MedChemExpress provides Flibanserin-d4-1 at 99.28% purity . InvivoChem supplies the hydrochloride form at ≥98% purity . BOC Sciences offers Flibanserin-[d4] hydrochloride at 95% purity by HPLC with 99% atom D isotopic enrichment . The critical differentiator is isotopic enrichment (atom % D), which for BOC Sciences is specified at 99%, whereas other vendors provide composite purity without explicit isotopic enrichment data. This distinction has practical consequences: a 95% chemical purity product with 99% isotopic enrichment contains 5.9% non-deuterated flibanserin (calculated as 5% chemical impurity + 1% unlabeled species from incomplete enrichment), producing measurable cross-signal interference in MS quantification. For a method targeting 5–1000 ng/mL dynamic range, this unlabeled carryover can elevate baseline signal and reduce assay sensitivity at the lower limit of quantification .

Isotopic purity Procurement specification Certificate of Analysis LC-MS internal standard

Flibanserin-d4 Deuterium Label Positioning: Isotopic Stability vs. Inappropriately Labeled Analogs

The deuterium atoms in Flibanserin-d4 are positioned on the ethylene bridge connecting the benzimidazolone core to the piperazine moiety, specifically at the 1,1,2,2-tetradeuterio positions [1]. This labeling strategy places deuterium on non-exchangeable aliphatic carbon atoms rather than on heteroatoms (O, N) or alpha to carbonyl groups where proton-deuterium exchange occurs under aqueous or biological matrix conditions . Class-level evidence establishes that deuterium labels on exchangeable sites undergo rapid back-exchange in plasma or aqueous mobile phases, producing time-dependent loss of isotopic enrichment and compromised quantification accuracy. For flibanserin, a compound with a terminal half-life of approximately 11 hours and extensive hepatic metabolism via CYP3A4 [2], assay robustness across multiple freeze-thaw cycles and long-term storage is critical. The non-exchangeable positioning of Flibanserin-d4 ensures that isotopic integrity is maintained throughout sample processing, storage, and analysis, unlike alternative labeling patterns that would progressively revert to unlabeled species and introduce calibration drift.

Deuterium exchange Isotope label stability Non-exchangeable positions LC-MS assay robustness

Flibanserin-d4 (hydrochloride) Storage and Stability: Quantified Specifications for Long-Term Method Robustness

Flibanserin-d4 (hydrochloride) demonstrates defined storage stability parameters that directly impact procurement and inventory management for bioanalytical laboratories. Vendor specifications indicate that the hydrochloride salt form should be stored at -20°C, with room temperature shipping acceptable for short durations . Stability documentation from CDN Isotopes for Flibanserin-d4 HCl (ethylene-d4) states that the compound is stable if stored under recommended conditions, with re-analysis recommended after three years before use . This three-year re-analysis threshold provides a quantitative benchmark for laboratory inventory planning that is absent from non-salt free base alternatives, which lack explicit long-term stability data in vendor documentation. For comparison, flibanserin free base (non-deuterated) has documented degradation pathways under forced stress conditions (acid, base, oxidative, thermal, photolytic) producing at least five characterized degradation products [1], suggesting that stability specifications for the labeled analog should not be assumed without vendor verification.

Stability study Long-term storage Certificate of Analysis Method lifecycle management

Flibanserin-d4 (hydrochloride): Research and Industrial Applications Based on Validated Performance Evidence


Regulated Bioanalytical Method Validation for Flibanserin Pharmacokinetic Studies in Human Plasma

Flibanserin-d4 (hydrochloride) is the validated internal standard of choice for UPLC-MS/MS methods quantifying flibanserin in human plasma following 100 mg oral dosing, achieving linear calibration across 5–1000 ng/mL with 2-minute run times [1]. This application is supported by the compound's +4 Da mass differential that avoids isotopic cross-talk, its non-exchangeable deuterium positioning that maintains isotopic integrity through sample processing, and its salt form that facilitates dissolution in aqueous mobile phases . Procurement of the hydrochloride salt with documented ≥98% purity and explicit isotopic enrichment specifications ensures method compliance with FDA bioanalytical guidelines for accuracy (±15%) and precision [2].

Brain Tissue Distribution and CNS Pharmacokinetic Studies in Preclinical Models

Flibanserin-d4 (hydrochloride) has been validated as an internal standard in mass spectrometry-based methods for quantifying flibanserin distribution in rat brain tissue homogenates alongside plasma, with documented stability across 75-day long-term storage at -80°C and three freeze-thaw cycles [1]. The compound's non-exchangeable deuterium labeling ensures that isotopic integrity is maintained across the distinct matrix conditions of plasma versus brain homogenates, where differential protein content and lipid composition could otherwise promote deuterium exchange in inappropriately labeled analogs . This application scenario is critical for neuroscience research investigating flibanserin's CNS penetration and regional distribution as a 5-HT1A agonist/5-HT2A antagonist [2].

Stability-Indicating Analytical Method Development for Pharmaceutical Quality Control

Flibanserin-d4 (hydrochloride) serves as a stable isotope-labeled reference standard in LC-DAD/ESI/APCI-Q-TOF-MS/MS methods developed for forced degradation studies and impurity profiling of flibanserin drug substance [1]. The compound's three-year re-analysis stability specification provides a procurement benchmark that ensures consistent internal standard performance across the extended timelines typical of pharmaceutical development programs and stability study protocols . This application is distinguished by the requirement for long-term isotopic stability that non-deuterated or exchangeable-site-labeled alternatives cannot reliably provide.

Therapeutic Drug Monitoring Assay Development for Flibanserin in Clinical Settings

Flibanserin-d4 (hydrochloride) enables high-throughput LC-MS/MS methods suitable for therapeutic drug monitoring of flibanserin, a medication with narrow therapeutic index considerations due to CYP3A4-mediated drug-drug interactions and alcohol contraindication [1]. The compound's demonstrated performance in validated methods with 2-minute analysis times and 5 ng/mL lower limit of quantification supports clinical laboratory workflows requiring rapid turnaround and high sensitivity . Procurement of the hydrochloride salt form with vendor-specified isotopic enrichment ensures that the internal standard does not contribute unlabeled analyte carryover that would elevate the assay's lower limit of quantification and compromise clinical decision thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flibanserin-d4 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.